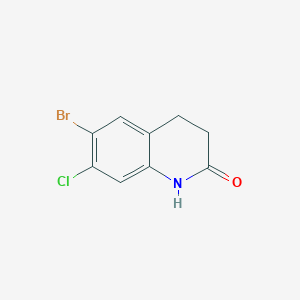
6-Bromo-7-chloro-3,4-dihydroquinolin-2(1H)-one
描述
6-Bromo-7-chloro-3,4-dihydroquinolin-2(1H)-one is a useful research compound. Its molecular formula is C9H7BrClNO and its molecular weight is 260.51 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
6-Bromo-7-chloro-3,4-dihydroquinolin-2(1H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
This compound exhibits its biological effects primarily through inhibition of bromodomains. Bromodomains are protein domains that recognize acetylated lysines on histones and non-histone proteins, influencing gene expression and cellular processes. The inhibition of these domains can lead to therapeutic effects in various diseases, including cancer and autoimmune disorders .
Therapeutic Applications
The compound has shown promise in several areas:
- Cancer Treatment : It has been implicated in the treatment of hematologic malignancies and solid tumors by acting as a bromodomain inhibitor . This mechanism is particularly relevant for cancers where epigenetic regulation plays a critical role.
- Autoimmune Disorders : There is potential for this compound to be used in treating autoimmune conditions due to its ability to modulate immune responses through bromodomain inhibition .
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of this compound derivatives. These investigations provide insights into structure-activity relationships (SAR) that inform the design of more potent analogs.
Table 1: Summary of Biological Activities
In Vitro Studies
In vitro studies have demonstrated that derivatives of this compound possess significant antimicrobial properties. For instance, a series of quinolinone-based compounds were tested against M. tuberculosis, with several showing superior activity compared to standard treatments .
Safety Profile
While exploring the biological activities, it is crucial to consider the safety profile. Some studies indicate that certain derivatives may exhibit toxicity at higher concentrations; thus, further investigation into their pharmacokinetics and toxicology is warranted .
科学研究应用
Medicinal Chemistry
The compound is primarily investigated for its potential therapeutic applications. It has shown promise in:
- Antimicrobial Activity : Studies indicate that derivatives of this compound can inhibit the growth of various bacteria and fungi, making it a candidate for developing new antibiotics.
- Anticancer Properties : Research highlights its ability to induce apoptosis in cancer cells through modulation of specific signaling pathways. This suggests potential as an anticancer agent.
- Neurological Applications : Some studies propose that it may interact with neurotransmitter systems, indicating possible applications in treating neurological disorders.
The biological mechanisms through which 6-bromo-7-chloro-3,4-dihydroquinolin-2(1H)-one operates include:
- Enzyme Inhibition : The compound has been noted to inhibit certain enzymes involved in metabolic pathways, altering cellular processes and potentially leading to therapeutic effects.
- Cell Signaling Modulation : It may influence cell signaling pathways that are crucial for cell survival and proliferation, which is particularly relevant in cancer research .
Industrial Applications
In addition to its medicinal uses, this compound serves as a versatile building block in organic synthesis:
- Synthesis of Complex Molecules : It can be employed in the synthesis of more complex heterocyclic compounds used in pharmaceuticals and agrochemicals .
- Material Science : The unique properties imparted by the halogen substituents allow for the development of new materials with enhanced thermal stability and reactivity.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of various quinolinone derivatives. The results indicated that this compound exhibited significant cytotoxicity against breast cancer cell lines, suggesting further exploration as a lead compound for drug development.
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, this compound was tested against multiple strains of bacteria. It demonstrated effective inhibition against resistant strains of Staphylococcus aureus, highlighting its potential as a novel antibiotic candidate.
属性
IUPAC Name |
6-bromo-7-chloro-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrClNO/c10-6-3-5-1-2-9(13)12-8(5)4-7(6)11/h3-4H,1-2H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGGUWHWVJPOCLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=CC(=C(C=C21)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













